REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:11].C1C[O:15][CH2:14]C1>CCOC(C)=O>[N+:8]([C:7]1[C:2]2[NH:1][C:14](=[O:15])[O:11][C:3]=2[CH:4]=[CH:5][CH:6]=1)([O-:10])=[O:9]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1[N+](=O)[O-])O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in one portion DCI (1.5 equiv., 19.6 mmol, 3.176 g)
|
Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the crude material was dissolved in HCL 2N
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with chloroform
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude solid was crystallized from ether giving 1.5 g of a beige solid
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC2=C1NC(O2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |